Prilocaine Hydrochloride

説明

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1965.

See also: Prilocaine (has active moiety); Epinephrine Bitartrate; this compound (component of).

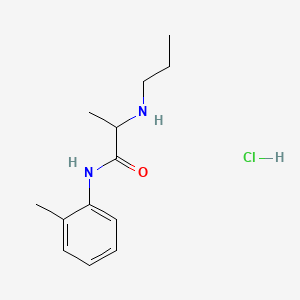

Structure

3D Structure of Parent

特性

IUPAC Name |

N-(2-methylphenyl)-2-(propylamino)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2;/h5-8,11,14H,4,9H2,1-3H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPJNTKRKALCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(=O)NC1=CC=CC=C1C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2031956 | |

| Record name | Prilocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2031956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1786-81-8 | |

| Record name | Prilocaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1786-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prilocaine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001786818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prilocaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prilocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2031956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prilocaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRILOCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJW015BAPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prilocaine Hydrochloride's Mechanism of Action on Sodium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prilocaine (B1678100) hydrochloride, an amide-type local anesthetic, exerts its therapeutic effect by blocking nerve impulse propagation. This is achieved through a direct interaction with voltage-gated sodium channels in the neuronal membrane. This technical guide provides a detailed examination of the molecular mechanisms underlying this interaction, including state-dependent binding, access pathways to the receptor site, and the impact on channel gating. While specific quantitative kinetic data for prilocaine is limited in publicly available literature, this guide leverages data from the closely related and extensively studied local anesthetic, lidocaine (B1675312), to provide a comprehensive and quantitative understanding of this class of drugs. Detailed experimental protocols for investigating these interactions are also provided, along with visual representations of the key pathways and workflows.

Introduction

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells, including neurons.[1][2] They exist in three main conformational states: resting (closed), open, and inactivated. The transition between these states is regulated by the membrane potential. Prilocaine hydrochloride, like other local anesthetics, selectively binds to these channels, preventing the influx of sodium ions that is necessary for depolarization.[1][3] This action effectively raises the threshold for electrical excitation and blocks the conduction of nerve impulses, resulting in a localized loss of sensation.[1][3]

The efficacy and clinical profile of prilocaine are dictated by its specific interactions with the different states of the sodium channel, a concept formalized in the modulated receptor hypothesis . This hypothesis posits that local anesthetics have different affinities for the resting, open, and inactivated states of the sodium channel, with a much higher affinity for the open and inactivated states.[4][5]

Molecular Mechanism of Action

State-Dependent Binding and the Modulated Receptor Hypothesis

The interaction of prilocaine with voltage-gated sodium channels is not static; it is dynamically influenced by the conformational state of the channel. This state-dependent inhibition is a cornerstone of its mechanism of action.

-

Resting State: In the resting state, at negative membrane potentials, the affinity of prilocaine for the sodium channel is low.

-

Open and Inactivated States: Upon depolarization, the channels open and then quickly transition to the inactivated state. Prilocaine exhibits a significantly higher affinity for both the open and inactivated states.[4][5] This preferential binding to the more depolarized states "stabilizes" these conformations, making it more difficult for the channel to return to the resting state. This is the molecular basis for the use-dependent or phasic block , where the degree of block increases with the frequency of nerve stimulation.[5][6] In contrast, the block at rest is referred to as tonic block .[5]

The following diagram illustrates the modulated receptor hypothesis for prilocaine's interaction with sodium channels.

Caption: Modulated Receptor Hypothesis for Prilocaine.

The Local Anesthetic Binding Site

Site-directed mutagenesis studies have been instrumental in identifying the binding site for local anesthetics within the pore of the voltage-gated sodium channel. The receptor site is located in the inner vestibule of the channel and is formed by the S6 transmembrane segments of the four homologous domains (I-IV). Aromatic residues, particularly a phenylalanine in the IVS6 segment, have been identified as critical for high-affinity binding.[4][7]

Access Pathways to the Binding Site

For prilocaine to reach its binding site within the channel pore, it must first traverse the cell membrane. Two primary pathways have been proposed:

-

Hydrophilic Pathway: In its protonated (cationic) form, prilocaine can access the binding site from the intracellular side when the channel is in the open state. This pathway is thought to be the primary route for use-dependent block.[5]

-

Hydrophobic Pathway: The uncharged, lipid-soluble form of prilocaine can partition into the lipid bilayer of the cell membrane and diffuse laterally to access the binding site, even when the channel is closed.[4][5]

The following diagram depicts the access pathways of prilocaine to its binding site on the sodium channel.

Caption: Prilocaine Access Pathways to the Sodium Channel.

Quantitative Analysis of Prilocaine's Action

While specific kinetic data for prilocaine is not extensively available, the well-characterized actions of lidocaine provide a valuable quantitative framework for understanding the behavior of amide local anesthetics.

| Parameter | Channel State | Representative Value (Lidocaine) | Significance |

| Dissociation Constant (Kd) | Resting | > 300 µM[8] | Low affinity for resting channels, resulting in minimal tonic block at therapeutic concentrations. |

| Inactivated | ~10 µM[8] | High affinity for inactivated channels, leading to potent use-dependent block. | |

| Open | ~20 µM[4] | High affinity for open channels, contributing to use-dependent block. | |

| On-Rate (kon) | Inactivated | 250 M⁻¹ms⁻¹ | The rate at which the drug binds to the inactivated channel. |

| Off-Rate (koff) | Inactivated | 1.7 x 10⁻³ ms⁻¹ | The slow rate of unbinding from the inactivated state contributes to the duration of the block. |

Experimental Protocols

The investigation of prilocaine's mechanism of action on sodium channels primarily relies on electrophysiological techniques, particularly the patch-clamp method, often in combination with molecular biology techniques like site-directed mutagenesis.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane, providing a detailed characterization of drug-channel interactions.

Objective: To determine the tonic and use-dependent block of voltage-gated sodium channels by prilocaine.

Methodology:

-

Cell Preparation: Use a cell line stably expressing the desired sodium channel subtype (e.g., HEK293 cells) or freshly isolated neurons.

-

Recording Setup: Use a patch-clamp amplifier, micromanipulator, and microscope. The extracellular solution should contain physiological ion concentrations, and the intracellular solution in the patch pipette should mimic the intracellular environment.

-

Gigaohm Seal Formation: A glass micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: The membrane patch is ruptured to allow electrical access to the entire cell.

-

Voltage Protocols:

-

Tonic Block: From a hyperpolarized holding potential (e.g., -120 mV) where most channels are in the resting state, apply a depolarizing test pulse (e.g., to -10 mV) at a low frequency (e.g., 0.1 Hz). Compare the peak sodium current before and after application of prilocaine.

-

Use-Dependent Block: Apply a train of depolarizing pulses at a higher frequency (e.g., 1-10 Hz) to induce channel cycling between resting, open, and inactivated states. Measure the progressive decrease in peak current amplitude during the pulse train in the presence of prilocaine.

-

Steady-State Inactivation: To determine the affinity for the inactivated state, apply a series of prepulses to various membrane potentials to inactivate a fraction of the channels, followed by a test pulse to measure the available current. The shift in the voltage-dependence of inactivation in the presence of prilocaine is used to calculate the Kd for the inactivated state.

-

The following diagram outlines the workflow for a patch-clamp experiment to assess use-dependent block.

Caption: Patch-Clamp Workflow for Use-Dependent Block.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues within the sodium channel that are critical for prilocaine binding.

Objective: To identify key residues in the S6 segment involved in prilocaine binding.

Methodology:

-

Plasmid Preparation: Obtain a plasmid containing the cDNA for the sodium channel alpha subunit.

-

Primer Design: Design primers containing the desired mutation (e.g., changing a phenylalanine to an alanine).

-

Mutagenesis Reaction: Use PCR to introduce the mutation into the plasmid.

-

Transformation and Selection: Transform the mutated plasmid into competent E. coli and select for colonies containing the mutated plasmid.

-

Sequence Verification: Sequence the plasmid DNA to confirm the presence of the desired mutation.

-

Expression and Electrophysiology: Transfect the mutated plasmid into a suitable cell line and perform patch-clamp experiments as described above to assess the effect of the mutation on prilocaine sensitivity. A significant reduction in binding affinity indicates that the mutated residue is important for drug interaction.

Conclusion

This compound's mechanism of action on voltage-gated sodium channels is a sophisticated, state-dependent process. Its preferential binding to the open and inactivated states of the channel, as described by the modulated receptor hypothesis, underlies its clinical efficacy as a local anesthetic. While a wealth of qualitative and quantitative data exists for the closely related compound lidocaine, further research to delineate the specific binding kinetics and affinities of prilocaine would provide a more complete understanding of its pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations, which are crucial for the development of novel and more selective sodium channel blockers.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. prilocaine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound | C13H21ClN2O | CID 92163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Prilocaine Hydrochloride In Vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prilocaine (B1678100) hydrochloride, a widely utilized amide local anesthetic, undergoes a distinct pharmacokinetic and metabolic profile that dictates its efficacy and safety in clinical practice. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of prilocaine, with a focus on quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways. Understanding these fundamental aspects is crucial for optimizing drug delivery, minimizing potential toxicities, and advancing the development of novel anesthetic formulations.

Introduction

Prilocaine hydrochloride is an intermediate-potency, amide-type local anesthetic with a faster onset of action and lower systemic toxicity compared to lidocaine (B1675312).[1] Its clinical utility spans various applications, including dental procedures, minor surgeries, and regional anesthesia. The pharmacokinetic properties of prilocaine, particularly its rapid metabolism, contribute to its favorable safety profile. This guide delves into the intricate processes of prilocaine's absorption, distribution, metabolism, and excretion (ADME), providing a granular understanding for researchers and drug development professionals.

Pharmacokinetics of this compound

The pharmacokinetic profile of prilocaine has been characterized in various preclinical and clinical studies. The following tables summarize key pharmacokinetic parameters across different species and routes of administration.

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of Prilocaine in Humans Following Intravenous Administration

| Parameter | Value | Reference |

| Elimination Half-life (t½) | 10-150 minutes | [2] |

| Systemic Clearance (CL) | 18 to 64 mL/min/kg | [2] |

| Volume of Distribution (Vd) | 2.6 L/kg | [3] |

| Protein Binding | 55% | [2] |

Table 2: Pharmacokinetic Parameters of Prilocaine in Humans Following Topical Administration (EMLA Cream)

| Parameter | Value | Reference |

| Peak Plasma Concentration (Cmax) | 0.02 to 0.10 µg/mL | [2] |

| Time to Peak Concentration (Tmax) | 2 to 4 hours | [2] |

Table 3: Pharmacokinetic Parameters of Prilocaine in Mice Following Topical Administration (Oraqix®)

| Parameter | Intact Skin | Lacerated Skin | Reference |

| Peak Plasma Concentration (Cmax) | Increased by 2.5-fold | Significantly higher | [4] |

| Area Under the Curve (AUC) | Increased by 4-fold | Significantly higher | [4] |

Metabolism of this compound

Prilocaine is extensively metabolized, primarily in the liver and to a lesser extent in the kidneys.[3] Its metabolism is more rapid and complete compared to lidocaine, contributing to its lower systemic toxicity.[3]

Metabolic Pathway

The primary metabolic pathway of prilocaine involves the hydrolysis of the amide bond by hepatic amidases, leading to the formation of its two main metabolites: o-toluidine (B26562) and N-propylalanine .[3] The metabolite o-toluidine is of particular clinical significance as it is responsible for inducing methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.

The metabolic cascade is further detailed in the following diagram:

Enzymology of Prilocaine Metabolism

Several enzyme systems are involved in the biotransformation of prilocaine:

-

Hepatic Amidases and Carboxylesterases: These enzymes are primarily responsible for the initial hydrolysis of the amide linkage, breaking down prilocaine into o-toluidine and N-propylalanine.[3]

-

Cytochrome P450 (CYP) Enzymes: CYP2E1 and CYP3A4 are involved in the subsequent hydroxylation of o-toluidine.[5] This step is crucial in the pathway leading to the formation of reactive metabolites that can cause methemoglobinemia.

Experimental Protocols

This section provides an overview of the methodologies employed in the in vivo pharmacokinetic and metabolism studies of this compound.

Animal Models

-

Rodents (Rats and Mice): Rats and mice are commonly used models for preclinical pharmacokinetic and toxicity studies of prilocaine.[1][6] They are suitable for various administration routes, including subcutaneous, intravenous, and topical applications.

-

Pigs: Due to the anatomical and physiological similarities of their skin to human skin, pigs are often used in studies evaluating the transdermal delivery of prilocaine formulations.

Experimental Workflow for a Rodent Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study of prilocaine in rodents.

Analytical Methodology for Prilocaine Quantification in Plasma

High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods for the sensitive and specific quantification of prilocaine and its metabolites in biological matrices.[7][8][9]

4.3.1. Sample Preparation: Protein Precipitation

A common and straightforward method for preparing plasma samples for analysis is protein precipitation.

-

Protocol:

-

To 100 µL of plasma, add 200 µL of a protein precipitating agent (e.g., acetonitrile (B52724) or methanol).

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein denaturation.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the analyte of interest.

-

The supernatant can then be directly injected into the HPLC or LC-MS/MS system or further processed (e.g., evaporation and reconstitution in mobile phase).

-

4.3.2. HPLC-UV Method

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer (pH adjusted). The exact ratio is optimized for optimal separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 230-240 nm.[8]

-

Internal Standard: A structurally similar compound (e.g., lidocaine or bupivacaine) is often used to improve the accuracy and precision of the quantification.

-

Clinical Implications and Future Directions

The rapid metabolism of prilocaine is a key factor in its favorable safety profile, reducing the risk of systemic toxicity. However, the formation of o-toluidine and the subsequent risk of methemoglobinemia remain a clinical concern, particularly with high doses or in susceptible individuals. A thorough understanding of the factors influencing prilocaine metabolism, such as genetic polymorphisms in metabolic enzymes, can pave the way for personalized medicine approaches to local anesthesia.

Future research should focus on the development of novel prilocaine formulations with controlled-release properties to prolong the duration of anesthesia while minimizing systemic absorption and the formation of toxic metabolites. Furthermore, continued investigation into the intricate details of its metabolic pathways will provide valuable insights for the design of safer and more effective local anesthetic agents.

Conclusion

This technical guide has provided a comprehensive examination of the in vivo pharmacokinetics and metabolism of this compound. The quantitative data presented in tabular format, along with detailed experimental protocols and visual representations of metabolic pathways, offer a valuable resource for researchers, scientists, and drug development professionals. A deep understanding of these fundamental principles is paramount for the safe and effective use of prilocaine in clinical settings and for the advancement of local anesthetic drug development.

References

- 1. A pharmacokinetic study of a topical anesthetic (EMLA® ) in mouse soft tissue laceration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Potency and Metabolism of Prilocaine as a local anesthetics_Chemicalbook [chemicalbook.com]

- 4. Blood concentration of prilocaine and lidocaine after the use of topical anesthesia (Oraqix® ) in lacerated wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous determination of lidocaine, prilocaine and the prilocaine metabolite o-toluidine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Prilocaine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of prilocaine (B1678100) hydrochloride. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Physical and Chemical Properties

Prilocaine hydrochloride is a local anesthetic of the amide type.[1][2] Its efficacy and safety profile are intrinsically linked to its physicochemical characteristics.

General Properties

| Property | Value | Reference |

| Chemical Name | N-(2-methylphenyl)-2-(propylamino)propanamide hydrochloride | [2] |

| Molecular Formula | C₁₃H₂₁ClN₂O | |

| Molecular Weight | 256.77 g/mol | |

| CAS Number | 1786-81-8 | [2] |

| Appearance | White to almost white crystalline powder |

Physicochemical Data

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference |

| Melting Range | 166 - 169 °C | [3] |

| pKa | 7.89 (prilocaine base) | [4] |

| Solubility | ||

| in Water | Freely soluble | |

| in Ethanol | Freely soluble | |

| in Methanol | Freely soluble | |

| in Acetone | Very soluble | [4] |

| pH (of solution) | 6.0 - 7.0 | [5] |

Mechanism of Action

This compound functions as a local anesthetic by blocking nerve impulses.[6] Its primary target is the voltage-gated sodium channels located on the neuronal cell membranes.[1][6][7]

By binding to these channels, this compound stabilizes the neuronal membrane and inhibits the influx of sodium ions that is necessary for the initiation and propagation of action potentials.[1][6] This reversible blockade of nerve impulse generation results in a temporary loss of sensation in the area of administration.[1]

Synthesis Pathway

The synthesis of prilocaine typically involves a two-step process starting from o-toluidine (B26562).[8][9] The first step is the amidation of o-toluidine with 2-bromopropionyl bromide to form an intermediate, 2-bromo-N-(2-methylphenyl)propanamide.[9] This is followed by a nucleophilic substitution reaction where the bromine atom is displaced by propylamine (B44156) to yield prilocaine.[9] The final step involves the formation of the hydrochloride salt.

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound.

Melting Range Determination

This protocol is based on the USP General Chapter <741>.[4][10]

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (capillary method)

-

Capillary tubes (0.8-1.2 mm internal diameter, 10 cm long)[4]

-

Thermometer, calibrated

Procedure:

-

Sample Preparation: Finely powder the this compound sample. Dry the powdered sample at 105°C for 4 hours.[3]

-

Capillary Loading: Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm.[11]

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 1°C per minute.[11]

-

Record the temperature at which the substance begins to melt (the first appearance of liquid).

-

Record the temperature at which the substance is completely melted.

-

The melting range is the interval between these two temperatures.

-

pKa Determination by Potentiometric Titration

This protocol is a general guideline based on established potentiometric titration methods.[12][13][14]

Objective: To determine the acid dissociation constant (pKa) of prilocaine.

Apparatus:

-

Potentiometer with a pH electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Reagents:

-

This compound sample

-

0.1 M Sodium hydroxide (B78521) (NaOH) solution, standardized

-

0.1 M Hydrochloric acid (HCl) solution, standardized

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized water to create a solution of approximately 1 mM.[12] Add KCl to maintain a constant ionic strength.

-

Titration Setup: Place the beaker with the sample solution on the magnetic stirrer and immerse the pH electrode.

-

Titration:

-

If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) with 0.1 M HCl.

-

Titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Solubility Determination (Shake-Flask Method)

This protocol is based on the principles outlined in USP General Chapter <1236>.[15][16]

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Apparatus:

-

Mechanical shaker or agitator in a temperature-controlled environment (e.g., water bath)

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a flask.

-

Equilibration:

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in the shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Centrifuge an aliquot of the suspension to separate the undissolved solid from the saturated solution.

-

-

Analysis:

-

Carefully withdraw a sample of the clear supernatant.

-

Dilute the sample appropriately with the solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

UV-Vis Spectroscopy

A simple and sensitive spectrophotometric method has been developed for the determination of prilocaine HCl. The quantitative analysis is carried out at a wavelength of 230 nm.[17][18] The method has been shown to be linear in the concentration range of 3-15 μg/mL.[17][18]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is a key component of its identification as per the USP monograph.[3] The spectrum should be compared to that of a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for the structural elucidation of this compound. The chemical shifts and coupling constants provide detailed information about the molecular structure.

Stability and Storage

This compound should be preserved in well-closed containers.[3] It is chemically stable under standard ambient conditions (room temperature).

Disclaimer: This document is intended for informational purposes for a technical audience and should not be considered as a substitute for official pharmacopeial monographs or regulatory guidelines. Researchers should always refer to the latest official documentation and perform their own validation of experimental methods.

References

- 1. This compound | C13H21ClN2O | CID 92163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. uspbpep.com [uspbpep.com]

- 4. uspbpep.com [uspbpep.com]

- 5. pharmacopeia.cn [pharmacopeia.cn]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. prilocaine — TargetMol Chemicals [targetmol.com]

- 8. Prilocaine synthesis - chemicalbook [chemicalbook.com]

- 9. Prilocaine - Wikipedia [en.wikipedia.org]

- 10. â©741⪠Melting Range or Temperature [doi.usp.org]

- 11. thinksrs.com [thinksrs.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. enamine.net [enamine.net]

- 14. medwinpublishers.com [medwinpublishers.com]

- 15. Solubility Measurements | USP-NF [uspnf.com]

- 16. â©1236⪠Solubility Measurements [doi.usp.org]

- 17. researchgate.net [researchgate.net]

- 18. ijpsr.com [ijpsr.com]

A Technical Guide to the Molecular Structure and Properties of Prilocaine Hydrochloride

Introduction

Prilocaine hydrochloride is a local anesthetic of the amino amide classification, chemically related to lidocaine.[1] It is widely utilized in medical and dental procedures to induce temporary, reversible local anesthesia.[2][3] Its primary function is to block nerve impulses, thereby preventing the sensation of pain in a specific area of the body.[4][5] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Identity and Structure

This compound is the hydrochloride salt form of prilocaine.[1] The presence of the hydrochloride moiety renders the molecule water-soluble, facilitating its use in injectable formulations.[6]

Below is a diagram representing the core molecular structure of Prilocaine.

References

- 1. This compound | C13H21ClN2O | CID 92163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. drugs.com [drugs.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Prilocaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. CAS 1786-81-8: this compound | CymitQuimica [cymitquimica.com]

Prilocaine Hydrochloride: A Technical Guide to its Degradation Products and Metabolites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation products and metabolites of prilocaine (B1678100) hydrochloride. The information is tailored for professionals in pharmaceutical research and development, offering detailed insights into the stability and metabolic fate of this widely used local anesthetic.

Executive Summary

Prilocaine hydrochloride, an amide-type local anesthetic, undergoes metabolic transformation and chemical degradation to form various products. The primary metabolic pathway involves enzymatic hydrolysis, leading to the formation of o-toluidine (B26562) and N-propylalanine. Of significant interest is o-toluidine, a metabolite linked to methemoglobinemia and classified as a potential human carcinogen. Understanding the formation, quantification, and toxicological profile of these metabolites and degradation products is crucial for ensuring the safety and efficacy of prilocaine-containing drug products. This guide summarizes key quantitative data, details experimental protocols for analysis, and visualizes the metabolic and degradation pathways.

Metabolic Pathways and Metabolites

The biotransformation of prilocaine is a rapid process occurring primarily in the liver and to a lesser extent in the kidneys and lungs.[1] The metabolism of prilocaine is distinct from other amide anesthetics like lidocaine (B1675312) and mepivacaine.[1]

Hydrolysis Pathway

The principal metabolic route is the hydrolysis of the amide bond, catalyzed by hepatic amidases, including carboxylesterases (CES) 1A and 2.[2] This reaction yields two primary metabolites:

-

o-Toluidine: This metabolite is of particular toxicological concern.

-

N-propylalanine: A further breakdown product of prilocaine metabolism.[1]

Carbon dioxide is a major end product of the overall biotransformation process.[1]

Further Metabolism of o-Toluidine

o-toluidine is further metabolized by cytochrome P450 enzymes, specifically CYP2E1, to hydroxylated derivatives such as 4- and 6-hydroxy-o-toluidine.[2] These hydroxylated metabolites are more efficient at inducing the formation of methemoglobin than o-toluidine itself.[2][3]

Non-Hydrolysis Pathway

A secondary, non-hydrolytic metabolic pathway mediated by CYP3A4 has also been proposed, which can contribute to the formation of methemoglobin.[2]

Below is a diagram illustrating the metabolic pathway of this compound.

Quantitative Data on Metabolites

The systemic exposure to o-toluidine following prilocaine administration has been quantified in several studies. This data is critical for risk assessment.

| Parameter | Value | Study Population/Conditions | Reference |

| o-Toluidine Hemoglobin Adducts | |||

| Baseline Level | 0.54 ± 0.95 ng/g Hb | 25 patients before surgery | [4] |

| 24h Post-100mg Prilocaine | 22.0 ± 13.2 ng/g Hb | 25 patients after surgery | [4] |

| Increase | 6 to 360-fold | 25 patients | [4] |

| Urinary o-Toluidine | |||

| Peak Concentration (8h post-dose) | 460.5 ± 352.8 µg/L | 10 patients after 50mg intrathecal prilocaine | [2][5] |

| Concentration at 24h | 98 ± 66.8 µg/L | 10 patients after 50mg intrathecal prilocaine | [2][5] |

| Pharmacokinetics of Prilocaine Enantiomers | |||

| Total Plasma Clearance (R(-)-prilocaine) | 2.57 ± 0.46 L/min | 10 healthy male volunteers | |

| Total Plasma Clearance (S(+)-prilocaine) | 1.91 ± 0.30 L/min | 10 healthy male volunteers | |

| Terminal Half-life (R(-)-prilocaine) | 87 ± 27 min | 10 healthy male volunteers | |

| Terminal Half-life (S(+)-prilocaine) | 124 ± 64 min | 10 healthy male volunteers | |

| Prilocaine Hydrolase Activity (in Human Liver Microsomes) | |||

| Km | 1.15 ± 0.01 mM | In vitro | [6] |

| Vmax | 2.46 ± 0.04 nmol/min/mg protein | In vitro | [6] |

Forced Degradation Studies and Degradation Products

Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions during the manufacturing, storage, and handling of a drug product. While comprehensive forced degradation data for this compound is not as abundant as for its metabolites, existing information and studies on similar local anesthetics provide valuable insights.

Under fire conditions, hazardous decomposition products of this compound include carbon monoxide, carbon dioxide, and nitrogen oxides. Stability studies indicate that prilocaine is susceptible to hydrolysis, particularly at elevated temperatures, leading to the formation of its primary metabolite, o-toluidine.[1]

A general workflow for conducting forced degradation studies according to ICH guidelines is depicted below.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of this compound and its degradation products/metabolites.

HPLC Method for Prilocaine and Metabolites in Plasma

This method is suitable for the simultaneous determination of prilocaine, lidocaine, and the metabolite o-toluidine in plasma.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

-

Column: Reversed-phase C18 column (e.g., Hypersil BDS).

-

Mobile Phase: A mixture of Briton-Robinson buffer (pH 7), methanol, and acetonitrile (B52724) (40:45:15 v/v/v).

-

Flow Rate: 1.2 mL/min.

-

Detection: UV at 225 nm.

-

Internal Standard: Benzophenone.

-

Sample Preparation:

-

To a 200 µL plasma sample, add the internal standard.

-

Perform liquid-liquid extraction with diethyl ether under alkaline conditions.

-

Back-extract the analytes from the organic phase into dilute sulfuric acid.

-

Inject the acidic extract into the HPLC system.

-

-

Linearity: 1.25–80 µg/mL for all analytes.

-

Limit of Detection (LOD): 4 ng/mL.

GC-MS Method for Prilocaine and o-Toluidine in Pharmaceutical Preparations

This method is designed for the determination of prilocaine HCl and its degradation product o-toluidine.

-

Instrumentation: Gas Chromatography coupled with Mass Spectrometry (GC-MS).

-

Column: HP-5MS capillary column.

-

Injector and Detector Temperature: 270°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1.5 min.

-

Ramp to 260°C at a rate of 10°C/min.

-

Hold at 260°C for 5 min.

-

-

MS Detector Parameters:

-

Transfer line temperature: 240°C.

-

Solvent delay: 2.5 min.

-

Electron energy: 75 eV.

-

Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM).

-

Ions to monitor: m/z 86 for prilocaine and lidocaine (IS), m/z 106 for o-toluidine.

-

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., methanol).

-

Add the internal standard (lidocaine HCl).

-

Inject a 1.5 µL aliquot into the GC-MS system.

-

-

Linearity: 40-1000 ng/mL for prilocaine HCl.

-

Limit of Detection (LOD): 15 ng/mL.

-

Limit of Quantification (LOQ): 31 ng/mL.

Forced Degradation Protocol (General)

This protocol outlines a general procedure for conducting forced degradation studies based on ICH guidelines.

-

Acid Hydrolysis:

-

Treat the drug substance/product with 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., up to 72 hours).

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Treat the drug substance/product with 0.1 M to 1 M NaOH at room temperature or elevated temperature for a specified period.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Treat the drug substance/product with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

-

Thermal Degradation:

-

Expose the solid drug substance/product to dry heat (e.g., 60-80°C) for a specified duration.

-

-

Photolytic Degradation:

-

Expose the drug substance/product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis:

-

Analyze the stressed samples at appropriate time points using a validated stability-indicating method (e.g., HPLC, LC-MS).

-

Compare the results with an unstressed control sample.

-

Conclusion

The degradation and metabolic profile of this compound is well-characterized, with the formation of o-toluidine being the most significant pathway from a toxicological perspective. The quantitative data and analytical methods presented in this guide provide a robust framework for researchers and drug development professionals to assess the stability of prilocaine formulations and to monitor the levels of its critical metabolites. Adherence to detailed experimental protocols and an understanding of the degradation pathways are paramount for ensuring the quality, safety, and regulatory compliance of pharmaceutical products containing this compound. Further research focusing on a comprehensive forced degradation study under all ICH conditions would be beneficial to fully elucidate all potential degradation products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

O-Toluidine: A Critical Metabolite of Prilocaine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prilocaine (B1678100) hydrochloride, a widely utilized local anesthetic of the amino amide class, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, ortho-toluidine (o-toluidine) is of significant toxicological concern. This technical guide provides a comprehensive overview of the metabolic formation of o-toluidine (B26562) from prilocaine, its associated toxicities, particularly methemoglobinemia and carcinogenicity, and the analytical methodologies employed for its quantification in biological matrices. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and safety assessment, offering detailed experimental insights and quantitative data to inform preclinical and clinical research.

Introduction

Prilocaine is valued in clinical practice for its rapid onset and intermediate duration of action.[1] However, its biotransformation yields metabolites that warrant careful consideration. The primary metabolic pathway involves the hydrolysis of the amide bond, releasing o-toluidine.[2] This metabolite is a known carcinogen and is directly implicated in the development of methemoglobinemia, a condition characterized by the oxidation of ferrous iron in hemoglobin to the ferric state, rendering it incapable of oxygen transport.[3][4] Understanding the metabolic fate of prilocaine and the toxicological profile of o-toluidine is paramount for the safe and effective use of this anesthetic.

Metabolic Pathway of Prilocaine to O-Toluidine

The biotransformation of prilocaine to o-toluidine is a multi-step process primarily occurring in the liver and to a lesser extent in the kidneys and lungs.[2][5] The initial and rate-limiting step is the hydrolysis of the amide linkage in prilocaine.

Key Enzymes in Prilocaine Metabolism

Several enzyme systems are implicated in the metabolism of prilocaine and the subsequent transformation of o-toluidine:

-

Carboxylesterases (CES): Human carboxylesterases, specifically CES1A and CES2, are crucial for the initial hydrolysis of prilocaine to o-toluidine and N-propylalanine.[6][7]

-

Cytochrome P450 (CYP) Enzymes:

-

CYP2E1 and CYP3A4: These enzymes are involved in the metabolic activation of prilocaine and its metabolites.[6]

-

CYP2E1: This enzyme further metabolizes o-toluidine to hydroxylated derivatives, such as 4- and 6-hydroxy-o-toluidine, which are even more potent inducers of methemoglobin formation.[6][8]

-

Metabolic Pathway Diagram

Toxicological Profile of O-Toluidine

The formation of o-toluidine following prilocaine administration is associated with two major toxicological endpoints: methemoglobinemia and carcinogenicity.

Methemoglobinemia

O-toluidine and its hydroxylated metabolites are potent oxidizing agents that can convert hemoglobin to methemoglobin.[4][6] This reduces the oxygen-carrying capacity of the blood, leading to cyanosis, fatigue, and in severe cases, stupor, coma, and death.[3] The risk of methemoglobinemia is dose-dependent, with doses of prilocaine exceeding 400 mg in adults being associated with this adverse effect.[3]

Carcinogenicity

O-toluidine is classified as a known human carcinogen by the International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP).[9][10] Chronic exposure to o-toluidine has been linked to an increased risk of urinary bladder cancer.[11][12] The proposed mechanism involves the metabolic activation of o-toluidine to reactive metabolites, such as N-hydroxy-o-toluidine and o-nitrosotoluene, which can form DNA adducts, leading to mutations and initiating carcinogenesis.[9]

Quantitative Data on O-Toluidine Formation and Effects

Several studies have quantified the systemic exposure to o-toluidine and its effects following prilocaine administration.

| Parameter | Administration Route & Dose | Key Findings | Reference |

| o-Toluidine Hemoglobin Adducts | 100 mg prilocaine, subcutaneous injection | 6- to 360-fold increase in adduct levels 24 hours post-treatment. Mean increase of 21.6 ± 12.8 ng/g hemoglobin. | [13] |

| o-Toluidine Hemoglobin Adducts | 50 mg hyperbaric prilocaine, intrathecal | Significant increase from 0.1 ± 0.02 to 11.9 ± 1.9 ng/g Hb after 24 hours. | [14] |

| Urinary o-Toluidine | 50 mg hyperbaric prilocaine, intrathecal | Peak urinary concentration of 460.5 ± 352.8 µg/L observed after 8 hours. | [14] |

| Methemoglobin Levels | Prilocaine (dosage not specified) | Methemoglobin levels above 10% can result in clinical anoxia. | [3] |

| Prilocaine and o-Toluidine in Plasma | 8.5 g Oraqix® (prilocaine and lidocaine (B1675312) periodontal gel) | The average half-life of o-toluidine elimination from plasma was 4 hours. | [15] |

Experimental Protocols

The quantification of prilocaine and o-toluidine in biological matrices is essential for pharmacokinetic and toxicological studies. The following sections outline the general methodologies for key experiments.

Determination of Prilocaine and O-Toluidine in Plasma

A common method for the simultaneous determination of prilocaine, lidocaine, and o-toluidine in plasma involves High-Performance Liquid Chromatography (HPLC) with UV detection.[16][17]

Experimental Workflow:

Methodological Details:

-

Sample Preparation: A 200 µL plasma sample is spiked with an internal standard (e.g., bupivacaine). The sample is then alkalinized, and the analytes are extracted into an organic solvent like diethyl ether. Subsequently, the analytes are back-extracted from the organic phase into a dilute acidic solution.[16][17]

-

HPLC Analysis: An aliquot of the acidic extract is injected into the HPLC system. The compounds are separated on a suitable column and detected by a UV detector.[16][17]

-

Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.

Analysis of O-Toluidine Hemoglobin Adducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive method for the determination of o-toluidine hemoglobin adducts.[13]

Experimental Workflow:

Methodological Details:

-

Sample Preparation: Hemoglobin is isolated from red blood cells. The adducted o-toluidine is then released from the hemoglobin by acid or alkaline hydrolysis. The liberated o-toluidine is extracted and then derivatized to improve its volatility and chromatographic properties for GC analysis.[13]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The o-toluidine derivative is separated from other components by the gas chromatograph and then detected and quantified by the mass spectrometer.[13]

Conclusion and Future Directions

The metabolism of this compound to o-toluidine presents significant toxicological challenges that necessitate a thorough understanding by researchers and drug development professionals. The risk of methemoglobinemia and the long-term carcinogenic potential of o-toluidine underscore the importance of careful dose management and patient monitoring. The analytical methods detailed in this guide provide the tools for robust preclinical and clinical assessment of prilocaine and its metabolites.

Future research should focus on the development of prilocaine analogs with altered metabolic profiles that minimize the formation of o-toluidine. Additionally, further investigation into the genetic polymorphisms of metabolizing enzymes, such as CES and CYP2E1, could help identify patient populations at higher risk for o-toluidine-related toxicity, paving the way for personalized medicine approaches in local anesthesia.

References

- 1. researchgate.net [researchgate.net]

- 2. Potency and Metabolism of Prilocaine as a local anesthetics_Chemicalbook [chemicalbook.com]

- 3. Prilocaine-Induced Methemoglobinemia -- Wisconsin, 1993 [cdc.gov]

- 4. ovid.com [ovid.com]

- 5. drugs.com [drugs.com]

- 6. Prilocaine- and lidocaine-induced methemoglobinemia is caused by human carboxylesterase-, CYP2E1-, and CYP3A4-mediated metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. o-Toluidine - Wikipedia [en.wikipedia.org]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. academic.oup.com [academic.oup.com]

- 13. Hemoglobin adducts of the human bladder carcinogen o-toluidine after treatment with the local anesthetic prilocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantification of systemic o-toluidine after intrathecal administration of hyperbaric prilocaine in humans: a prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Simultaneous determination of lidocaine, prilocaine and the prilocaine metabolite o-toluidine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researcher.manipal.edu [researcher.manipal.edu]

Prilocaine Hydrochloride: An In-depth Technical Guide to Protein Binding Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protein binding characteristics of prilocaine (B1678100) hydrochloride, a widely used local anesthetic of the amide type. Understanding the extent and nature of its binding to plasma proteins is crucial for predicting its pharmacokinetic and pharmacodynamic behavior, including its duration of action, distribution, and potential for toxicity.

Quantitative Analysis of Prilocaine-Protein Binding

Prilocaine exhibits moderate binding to plasma proteins. The fraction of the drug that remains unbound is pharmacologically active and available to diffuse to its site of action at the sodium channels of nerve fibers.[1] The primary proteins involved in the binding of prilocaine and other local anesthetics are albumin and alpha-1-acid glycoprotein (B1211001) (AAG).[2][3]

The extent of protein binding is a key determinant of a local anesthetic's duration of action.[4] For prilocaine, the reported protein binding is approximately 55%.[3][5] This moderate level of binding contributes to its intermediate duration of action compared to other local anesthetics. Factors such as plasma concentration, pH, and temperature can influence the degree of protein binding.[6] While rising plasma concentrations up to 16 µg/ml do not significantly affect the binding percentage, changes in pH and temperature can have a marked influence.[6] Specifically, acidosis (a decrease in pH) can decrease protein binding, leading to a higher fraction of free drug and an increased risk of toxicity.[4][7]

| Parameter | Value | Primary Binding Proteins | Reference |

| Plasma Protein Binding | 55% | Alpha-1-acid glycoprotein, Albumin | [3][5] |

| Condition | Effect on Protein Binding | Reference |

| Increasing Plasma Concentration (up to 16 µg/ml) | No significant effect | [6] |

| Changes in pH (pH 5-10) | Marked influence | [6] |

| Changes in Temperature (25°C-40°C) | Marked influence | [6] |

| Acidosis (Decreased pH) | Decreased binding, increased free fraction | [4][7] |

Experimental Protocols for Determining Protein Binding

Several in vitro methods are employed to determine the extent of drug-protein binding. The most common and well-accepted techniques for this purpose are equilibrium dialysis and ultrafiltration.[8][9][10]

2.1. Equilibrium Dialysis

Equilibrium dialysis is often considered the "gold standard" for protein binding studies.[9][11] The method involves separating a plasma sample containing the drug from a buffer solution by a semi-permeable membrane. This membrane allows the small, unbound drug molecules to pass through but retains the larger protein molecules and the protein-bound drug.[12] The system is allowed to reach equilibrium, at which point the concentration of the free drug is the same in both the plasma and buffer chambers.[13] The unbound fraction can then be calculated by comparing the drug concentration in the buffer chamber to the total drug concentration in the plasma chamber.[14]

Detailed Protocol for Rapid Equilibrium Dialysis (RED):

-

Preparation: A commercial rapid equilibrium dialysis (RED) device is used. The Teflon base plate wells are rinsed with 20% ethanol, followed by two rinses with ultrapure water, and then allowed to dry.[15]

-

Sample Preparation: Prilocaine hydrochloride is added to human plasma at the desired final concentration (e.g., 1-10 µM).[15][16] The plasma's pH should be adjusted to 7.4.[14]

-

Dialysis Setup: The plasma sample containing prilocaine is added to one chamber of the RED device, and a dialysis buffer (e.g., isotonic phosphate-buffered saline, PBS, pH 7.4) is added to the other chamber.[11][15]

-

Incubation: The device is sealed and incubated at 37°C on an orbital shaker (e.g., at 300 RPM) for approximately 4 hours to reach equilibrium.[15][16]

-

Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.[15]

-

Sample Processing: To enable analysis of the total drug concentration in the plasma sample, an equal volume of PBS is added to the plasma aliquot. To maintain matrix consistency for analytical quantification, an equal volume of blank plasma is added to the buffer aliquot.[15] A protein precipitation step is then performed, typically by adding a solvent like acetonitrile, which may contain an internal standard for the analytical assay.[15]

-

Quantification: The concentration of prilocaine in both processed samples is determined using a sensitive analytical method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[16]

-

Calculation: The percentage of protein binding is calculated from the concentrations of prilocaine in the buffer and plasma chambers at equilibrium.[11]

2.2. Ultrafiltration

Ultrafiltration is another widely used method that is often faster than equilibrium dialysis.[2] This technique involves separating the free drug from the protein-bound drug by centrifugation through a semipermeable membrane with a specific molecular weight cutoff (e.g., 10,000 or 30,000 Daltons).[2][16] The pressure from centrifugation forces the fluid containing the unbound drug through the filter, while the proteins and bound drug are retained.[16]

Detailed Protocol for Ultrafiltration:

-

Sample Preparation: this compound is added to human plasma and incubated at 37°C to allow for binding.[16] The pH of the plasma is adjusted to physiological levels (7.4).[2]

-

Ultrafiltration Device Setup: An aliquot of the plasma-drug mixture is placed in the upper chamber of an ultrafiltration device, which contains the semipermeable membrane.[16]

-

Centrifugation: The device is centrifuged at a specified force and duration (e.g., 2000 x g for 60 minutes at 30°C).[2] This forces the unbound drug into the ultrafiltrate in the lower chamber.

-

Quantification: The concentration of prilocaine in the resulting ultrafiltrate (representing the free drug) and in the original plasma sample (representing the total drug) is measured, typically by High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.[2][6]

-

Calculation: The percentage of protein binding is calculated by comparing the free drug concentration in the ultrafiltrate to the total drug concentration.

It is important to note that ultrafiltration can be susceptible to non-specific binding of the drug to the filter membrane and device, which can affect the accuracy of the results, especially for highly lipophilic compounds.[10][17]

Visualizing Methodologies and Relationships

3.1. Experimental Workflow for Equilibrium Dialysis

The following diagram illustrates the typical workflow for determining prilocaine's protein binding using the equilibrium dialysis method.

Caption: Workflow for determining protein binding via equilibrium dialysis.

3.2. Factors Influencing Prilocaine's Pharmacokinetics

The protein binding of prilocaine is a central factor that influences its distribution and availability, which in turn affects its clinical efficacy and potential for toxicity. The diagram below illustrates these relationships.

Caption: Factors impacting prilocaine's protein binding and its effects.

References

- 1. Essentials of Local Anesthetic Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Ultrafiltration as a fast and simple method for determination of free and protein bound prilocaine concentration. Clinical study following high-dose plexus anesthesia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]

- 4. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Protein binding of prilocaine in human plasma: influence of concentration, pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Factors influencing serum protein binding of lidocaine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methodologies for Protein Binding Determination in Anti-infective Agents | Springer Nature Experiments [experiments.springernature.com]

- 10. mdpi.com [mdpi.com]

- 11. enamine.net [enamine.net]

- 12. harvardapparatus.com [harvardapparatus.com]

- 13. Overview of Equilibrium Dialysis [harvardapparatus.com]

- 14. PLASMA / SERUM PROTEIN BINDING BY EQUILIBRIUM DIALYSIS TECHNIQUE | PPTX [slideshare.net]

- 15. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]

- 17. Ultrafiltration Method for Plasma Protein Binding Studies and Its Limitations: Full Paper PDF & Summary | Bohrium [bohrium.com]

Prilocaine Hydrochloride: A Technical Guide to pKa and pH-Dependent Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of pKa and pH in the activity of the local anesthetic, prilocaine (B1678100) hydrochloride. Understanding these physicochemical properties is paramount for optimizing drug formulation, predicting clinical efficacy, and ensuring patient safety. This document provides a comprehensive overview of the underlying principles, detailed experimental methodologies for characterization, and a summary of key quantitative data.

Introduction: The Pivotal Role of pH in Local Anesthesia

Prilocaine, an amide-type local anesthetic, functions by reversibly blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of action potentials and nociceptive signals.[1][2] The effectiveness of prilocaine is intrinsically linked to its ionization state, which is governed by its acid dissociation constant (pKa) and the pH of the surrounding tissue. Local anesthetics are weak bases, and their hydrochloride salts are formulated at an acidic pH to ensure stability and solubility.[3][4]

Upon injection into physiological tissues, which have a pH of approximately 7.4, the anesthetic solution is buffered, leading to a shift in the equilibrium between the charged (cationic) and uncharged (base) forms of the prilocaine molecule.[5] This equilibrium is crucial for its mechanism of action:

-

The Uncharged Base (Lipophilic): This form is lipid-soluble and can readily diffuse across the lipid-rich nerve membrane to reach its intracellular site of action.[3][5]

-

The Charged Cation (Hydrophilic): This is the pharmacologically active form that binds to the intracellular aspect of the sodium channel, inducing a conformational change that blocks the influx of sodium ions.[1][2][6]

The interplay between these two forms, dictated by the pKa of prilocaine and the local pH, determines the onset, potency, and duration of the nerve block.

Physicochemical Properties of Prilocaine Hydrochloride

A clear understanding of the physicochemical properties of this compound is fundamental to appreciating its pH-dependent activity.

| Property | Value | Reference |

| pKa | 7.9 | [3] |

| Molecular Weight | 256.77 g/mol | [7] |

| Octanol-Water Partition Coefficient (log P) | 2.1 | [8] |

The pKa is the pH at which 50% of the drug exists in its ionized (cationic) form and 50% in its non-ionized (base) form. The Henderson-Hasselbalch equation quantitatively describes this relationship for a weak base like prilocaine:

pH = pKa + log ([Base] / [Cation])

At a physiological pH of 7.4, which is lower than the pKa of prilocaine (7.9), the majority of the drug will be in its charged, cationic form. This has significant implications for its clinical characteristics, as a smaller fraction is available in the uncharged form to penetrate the nerve membrane, potentially leading to a slightly slower onset of action compared to local anesthetics with a pKa closer to 7.4.[3]

pH-Dependent Activity and Lipid Solubility

The lipid solubility of prilocaine is a key determinant of its potency and is directly influenced by pH. The octanol-water partition coefficient (log P) is a measure of a drug's lipophilicity in its uncharged form. However, a more clinically relevant measure is the distribution coefficient (log D), which accounts for the pH-dependent ionization and reflects the effective lipophilicity at a specific pH.[9]

The relationship between log P, pKa, and log D for a weak base is given by:

log D = log P - log (1 + 10^(pKa - pH))

As the pH of the tissue decreases (becomes more acidic), the proportion of the charged, less lipid-soluble form of prilocaine increases. This leads to a decrease in the effective lipid solubility (lower log D), which can impede the drug's ability to cross the nerve membrane and reach its target. This phenomenon is particularly relevant in inflamed or infected tissues, which are often acidic and can lead to a reduced efficacy of local anesthetics.[3][5]

Experimental Protocols

This section details the methodologies for determining the key physicochemical and pharmacological parameters of prilocaine.

Determination of pKa

4.1.1. Potentiometric Titration

This is a classic and reliable method for determining the pKa of an ionizable compound.

-

Principle: A solution of this compound is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Procedure:

-

Prepare a standard solution of this compound in deionized water.

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Titrate the prilocaine solution with a standardized solution of NaOH, adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant.

-

Plot the pH of the solution against the volume of NaOH added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point, where half of the prilocaine has been neutralized.

-

4.1.2. UV-Vis Spectrophotometry

This method is useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.

-

Principle: The absorbance of a series of buffered solutions of prilocaine at a fixed wavelength is measured. The change in absorbance as a function of pH is then used to calculate the pKa.

-

Procedure:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa of prilocaine.

-

Prepare a stock solution of this compound.

-

Add a small, constant volume of the prilocaine stock solution to each buffer solution to create a series of solutions with the same total drug concentration but different pH values.

-

Measure the UV-Vis absorbance of each solution at a wavelength where the ionized and non-ionized forms have different molar absorptivities.

-

Plot the absorbance versus pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point.

-

Determination of pH-Dependent Nerve Block Activity

The isolated sciatic nerve preparation is a common in vitro model to assess the activity of local anesthetics.

-

Principle: The compound action potential (CAP) of an isolated nerve is measured before and after the application of prilocaine solutions at different pH values. The reduction in the CAP amplitude indicates the degree of nerve block.

-

Procedure:

-

Nerve Dissection: A sciatic nerve is carefully dissected from a euthanized animal (e.g., frog or rat).

-

Experimental Setup: The nerve is mounted in a recording chamber containing a physiological salt solution (e.g., Ringer's or Krebs solution) and equipped with stimulating and recording electrodes.

-

Stimulation and Recording: The nerve is stimulated with a supramaximal electrical pulse, and the resulting CAP is recorded using an amplifier and oscilloscope or data acquisition system.

-

Application of Prilocaine: A baseline CAP is recorded. The bathing solution is then replaced with a solution containing prilocaine at a specific concentration and buffered to a desired pH.

-

Measurement of Nerve Block: The CAP is recorded at regular intervals after the application of prilocaine. The percentage of nerve block is calculated as the percentage reduction in the CAP amplitude compared to the baseline.

-

pH Variation: The experiment is repeated with prilocaine solutions buffered to different pH values to determine the effect of pH on the anesthetic activity.

-

Determination of Octanol-Water Partition Coefficient (log P)

The shake-flask method is the traditional technique for determining the log P of a compound.

-

Principle: A known amount of prilocaine is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of prilocaine in each phase is measured.

-

Procedure:

-

Prepare a saturated solution of n-octanol in water and water in n-octanol.

-

Add a known amount of prilocaine to a mixture of the two phases in a flask.

-

The flask is shaken for a sufficient time to allow for the partitioning of prilocaine between the two phases to reach equilibrium.

-

The two phases are separated, and the concentration of prilocaine in each phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration of prilocaine in the n-octanol phase to its concentration in the aqueous phase.

-

The log P is the logarithm of the partition coefficient.

-

Visualizing Key Processes and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental concepts and workflows discussed in this guide.

Caption: Mechanism of action of prilocaine at the nerve membrane.

Caption: Experimental workflows for pKa determination.

Caption: Workflow for assessing pH-dependent nerve block.

Conclusion

The pKa of this compound and the pH of the surrounding tissue are inextricably linked to its anesthetic activity. The principles of ionization, governed by the Henderson-Hasselbalch equation, and the resulting changes in lipid solubility are fundamental concepts for any researcher, scientist, or drug development professional working with this local anesthetic. A thorough understanding and precise experimental determination of these parameters are essential for the rational design of formulations, the prediction of clinical performance, and the development of safer and more effective local anesthetic agents. The methodologies and principles outlined in this technical guide provide a solid foundation for further research and development in the field of local anesthesia.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. he02.tci-thaijo.org [he02.tci-thaijo.org]

- 6. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Lipophilicity of drugs, including local anesthetics, and its association with lipid emulsion resuscitation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The pH-dependent rate of action of local anesthetics on the node of Ranvier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Carcinogenic Potential of Prilocaine Hydrochloride Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the carcinogenic potential of the metabolites of prilocaine (B1678100) hydrochloride, a widely used local anesthetic. The primary focus is on its main metabolite, o-toluidine (B26562), which has been classified as a known human carcinogen. This document summarizes key findings from carcinogenicity bioassays, details experimental protocols, and explores the genotoxic mechanisms underlying its carcinogenic activity.

Executive Summary